molecular formula C19H16N2O7S B2623196 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 692276-58-7

2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2623196
CAS No.: 692276-58-7
M. Wt: 416.4
InChI Key: SFHZBMUHVBHBQH-UHFFFAOYSA-N
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Description

2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps, including the formation of the pyrrolidinone ring, the introduction of the ethoxy and nitro groups, and the final coupling with benzoic acid. Common synthetic routes may involve:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of Ethoxy and Nitro Groups: These groups can be introduced via electrophilic aromatic substitution reactions using ethyl iodide and nitric acid, respectively.

    Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid using a thiol-based coupling reagent under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride (NaH).

Major Products

    Oxidation: Amino derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Cellular Receptors: Altering signal transduction pathways.

    Modifying Gene Expression: Influencing transcriptional and translational processes.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(4-Methoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid: Similar structure with a methoxy group instead of an ethoxy group.

    2-((1-(4-Ethoxy-2-aminophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid: Similar structure with an amino group instead of a nitro group.

Uniqueness

2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[1-(4-ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O7S/c1-2-28-11-7-8-13(14(9-11)21(26)27)20-17(22)10-16(18(20)23)29-15-6-4-3-5-12(15)19(24)25/h3-9,16H,2,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHZBMUHVBHBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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